molecular formula C19H13Cl2NO B10952068 4-(2,6-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(2,6-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B10952068
M. Wt: 342.2 g/mol
InChI Key: NDVXIOAQMLREBR-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound belonging to the class of quinolinones. This compound is characterized by its fused ring structure, which includes a quinoline moiety and a dichlorophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,6-dichlorobenzaldehyde with aniline derivatives can form an intermediate Schiff base, which upon cyclization and reduction yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, requiring robust and reproducible methods.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline ring, potentially leading to dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups into the dichlorophenyl ring.

Scientific Research Applications

4-(2,6-Dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 4-(2,6-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. Pathways involved in its action can include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6-Dichlorophenyl)-2-quinolinone: Similar in structure but lacks the dihydro component.

    2,6-Dichloro-4-phenylquinoline: Another related compound with a different substitution pattern on the quinoline ring.

    3,4-Dihydroquinolin-2(1H)-one: A simpler analog without the dichlorophenyl group.

Uniqueness

4-(2,6-Dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. Its dichlorophenyl group and dihydroquinoline core make it particularly interesting for medicinal chemistry applications, offering potential advantages in terms of stability and activity compared to similar compounds.

Properties

Molecular Formula

C19H13Cl2NO

Molecular Weight

342.2 g/mol

IUPAC Name

4-(2,6-dichlorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C19H13Cl2NO/c20-15-6-3-7-16(21)18(15)14-10-17(23)22-19-12-5-2-1-4-11(12)8-9-13(14)19/h1-9,14H,10H2,(H,22,23)

InChI Key

NDVXIOAQMLREBR-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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